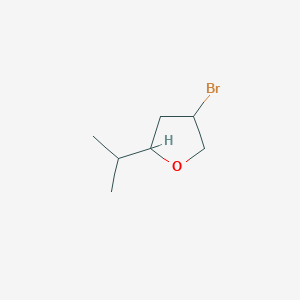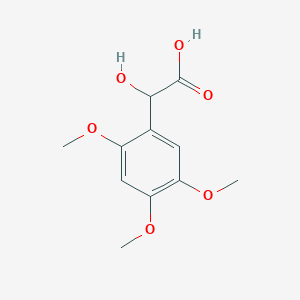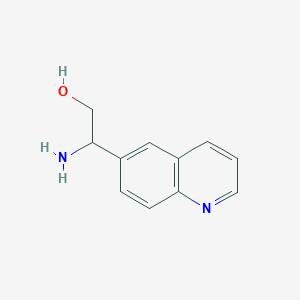
4-bromo-2-(propan-2-yl)oxolane, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by the presence of a bromine atom and an oxolane ring, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(propan-2-yl)oxolane typically involves the bromination of 2-(propan-2-yl)oxolane. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is usually conducted at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 4-bromo-2-(propan-2-yl)oxolane may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-2-(propan-2-yl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The oxolane ring can be oxidized to form lactones or other oxygen-containing compounds.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding oxolane derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation Reactions: Formation of lactones or other oxidized derivatives.
Reduction Reactions: Formation of the corresponding oxolane derivative without the bromine atom.
Aplicaciones Científicas De Investigación
4-bromo-2-(propan-2-yl)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-2-(propan-2-yl)oxolane: Similar structure but with the bromine atom at a different position.
4-chloro-2-(propan-2-yl)oxolane: Similar structure but with a chlorine atom instead of bromine.
4-bromo-2-(methyl)oxolane: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
4-bromo-2-(propan-2-yl)oxolane is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its reactivity and the types of reactions it undergoes. This uniqueness makes it a valuable compound for various synthetic applications and research studies.
Propiedades
Fórmula molecular |
C7H13BrO |
|---|---|
Peso molecular |
193.08 g/mol |
Nombre IUPAC |
4-bromo-2-propan-2-yloxolane |
InChI |
InChI=1S/C7H13BrO/c1-5(2)7-3-6(8)4-9-7/h5-7H,3-4H2,1-2H3 |
Clave InChI |
YAXHTKOTZBTZLG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CC(CO1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Benzo[D][1,3]dioxol-5-YL)azetidine](/img/no-structure.png)



![2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one](/img/structure/B13606649.png)

![Imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13606667.png)
![[6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol](/img/structure/B13606668.png)



